molecular formula C20H21NO3 B3249477 6-Formyl-5,8-dimethyl-9H-carbazol-3-yl pivalate CAS No. 194163-27-4

6-Formyl-5,8-dimethyl-9H-carbazol-3-yl pivalate

Cat. No.: B3249477
CAS No.: 194163-27-4
M. Wt: 323.4 g/mol
InChI Key: XTNMSFHPWBYHEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Formyl-5,8-dimethyl-9H-carbazol-3-yl pivalate ( 194163-27-4) is a high-purity carbazole derivative of significant interest in medicinal chemistry and anticancer research. This compound features a formyl group and a pivalate ester on a dimethylcarbazole scaffold, making it a valuable synthetic intermediate for the development of more complex bioactive molecules. Carbazole derivatives are extensively studied for their numerous biological properties, including potent anticancer activities . Research indicates that structurally related 5,8-dimethyl-9H-carbazole derivatives exhibit promising cytotoxic profiles against challenging breast cancer cell lines, particularly the triple-negative MDA-MB-231 type . These lead compounds have been shown to selectively inhibit human topoisomerase I (hTopo I), a crucial enzyme for DNA replication and cell proliferation, and to interfere with the normal organization of the actin cytoskeleton, ultimately triggering apoptosis in cancer cells . This dual mechanism of action positions such carbazole derivatives as strong candidates for multi-targeted therapy development, especially for cancers with limited safe treatment options . The structural motif of the carbazole nucleus is a key feature in many synthetic and natural biologically active molecules, often acting as DNA intercalating agents and inhibitors of essential DNA-dependent enzymes . This compound is provided for Research Use Only and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-formyl-5,8-dimethyl-9H-carbazol-3-yl) 2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-11-8-13(10-22)12(2)17-15-9-14(24-19(23)20(3,4)5)6-7-16(15)21-18(11)17/h6-10,21H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTNMSFHPWBYHEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1NC3=C2C=C(C=C3)OC(=O)C(C)(C)C)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextual Background of Carbazole Chemistry in Advanced Organic Synthesis

Significance of Carbazole (B46965) Scaffolds in Modern Organic Synthesis and Materials Science

The carbazole scaffold, a tricyclic aromatic heterocycle, is a privileged structure in both medicinal chemistry and materials science. researchgate.netresearchgate.net Its rigid, planar structure and electron-rich nature make it an excellent chromophore and an effective hole-transporting moiety. nih.govnih.gov Consequently, carbazole derivatives are integral components in the development of organic light-emitting diodes (OLEDs), photovoltaic cells, and photorefractive materials. mdpi.com In medicinal chemistry, the carbazole framework is found in numerous naturally occurring alkaloids and synthetic compounds exhibiting a wide spectrum of biological activities, including anticancer, antibacterial, antiviral, and neuroprotective properties. mdpi.comlibretexts.org The ability to functionalize the carbazole core at various positions allows for the creation of a vast library of compounds with diverse therapeutic and material applications. libretexts.org

Strategic Role of Formyl Groups in Carbazole-Based Synthetic Intermediates

The formyl group (–CHO) is a versatile and powerful functional group in organic synthesis. When attached to a carbazole nucleus, it serves as a key synthetic handle for extending the molecular framework. The aldehyde functionality can undergo a wide array of chemical transformations, including nucleophilic additions, Wittig reactions, and reductive aminations, providing pathways to more complex structures. organic-chemistry.org For example, a formyl-substituted carbazole can be converted into Schiff bases, alkenes, or other heterocyclic systems, thereby expanding the structural and functional diversity of the resulting molecules. organic-chemistry.org The position of the formyl group on the carbazole ring is crucial, as it influences the electronic properties and reactivity of the molecule, making its regioselective introduction a key synthetic challenge.

Pivalate (B1233124) Esters as Protecting Groups and Versatile Synthetic Handles in Complex Molecule Construction

In the multi-step synthesis of complex molecules, the protection of reactive functional groups is often necessary to prevent unwanted side reactions. The pivalate ester, derived from pivalic acid, is a widely used protecting group for hydroxyl (–OH) functions. clockss.org Its significant steric bulk, conferred by the tert-butyl group, makes it highly resistant to a wide range of reaction conditions, including acidic, basic, and reductive environments where other ester groups like acetates or benzoates might be cleaved. clockss.org This robustness allows for selective chemical manipulations at other sites of the molecule. Despite its stability, the pivalate group can be removed under specific hydrolytic or reductive conditions when desired. clockss.org This combination of stability and controlled removal makes the pivalate ester an excellent strategic tool in the construction of intricate carbazole-based molecules.

Overview of Substituted Carbazole Derivatives: Design and Reactivity

The design and synthesis of substituted carbazole derivatives are driven by the desire to modulate their physicochemical properties for specific applications. Substituents on the carbazole ring can significantly impact its electronic characteristics, solubility, and biological activity. For instance, the introduction of methyl groups, as seen in the 5,8-dimethylcarbazole core, can enhance solubility in organic solvents and influence the solid-state packing of the molecules. The reactivity of the carbazole core is dictated by its electron-rich nature, with electrophilic substitution reactions typically occurring at the 3, 6, and 9 (N–H) positions. The strategic synthesis of precursors, such as halogenated or boronic acid-substituted carbazoles, opens up avenues for further functionalization through powerful cross-coupling reactions, enabling the construction of highly tailored carbazole-based systems. nih.gov

A plausible synthetic route to obtain the core structure of the title compound begins with the synthesis of 5,8-dimethyl-9H-carbazol-3-ol. A documented method starts from 6-bromo-1,4-dimethyl-9H-carbazole, which is first protected at the nitrogen atom with a tert-butoxycarbonyl (Boc) group. nih.gov This is followed by a lithiation-boronation sequence to introduce a boronic acid group at the 3-position. Subsequent hydroxydeboronation under mild conditions with hydrogen peroxide yields the desired 5,8-dimethyl-9H-carbazol-3-ol. This hydroxyl intermediate is pivotal for introducing the pivalate ester.

Table 1: Physicochemical Data of a Key Synthetic Precursor
Compound NameMolecular FormulaMelting Point (°C)Reference
9-tert-Butoxycarbonyl-5,8-dimethyl-9H-carbazole-3-boronic acidC19H22BNO4140

Synthetic Methodologies for 6 Formyl 5,8 Dimethyl 9h Carbazol 3 Yl Pivalate

Retrosynthetic Analysis and Key Disconnections for the Carbazole (B46965) Core

A retrosynthetic analysis of 6-Formyl-5,8-dimethyl-9H-carbazol-3-yl pivalate (B1233124) reveals several key disconnections. The pivalate ester can be disconnected to reveal a hydroxyl group at the C-3 position, suggesting a late-stage esterification. The formyl group at C-6 can be retrosynthetically traced back to a direct formylation of a pre-existing 5,8-dimethyl-9H-carbazol-3-ol derivative.

The core 5,8-dimethyl-9H-carbazole structure is the central challenge. This can be disconnected through several classical carbazole syntheses. For instance, a disconnection across the C4a-C4b and N9-C8a bonds suggests a Fischer indole (B1671886) synthesis-type approach from a suitably substituted phenylhydrazine (B124118) and a cyclohexanone (B45756) derivative. Alternatively, a Graebe-Ullmann-type disconnection across the C4a-C4b bond points to an intramolecular cyclization of a substituted diphenylamine (B1679370). The dimethyl substitution pattern at C-5 and C-8 is a critical consideration in the choice of starting materials and synthetic strategy.

Established Routes to Dimethylated Carbazole Precursors at C-5 and C-8

The synthesis of the 5,8-dimethylated carbazole core is a pivotal step. Several classical and modern methods can be adapted for this purpose.

Several named reactions are instrumental in the formation of the carbazole ring system. rsc.org The choice of method often depends on the availability of starting materials and the desired substitution pattern.

Graebe-Ullmann Synthesis: This method involves the diazotization of an ortho-aminodiphenylamine, followed by a radical cyclization with the loss of nitrogen gas to form the carbazole. thieme-connect.comresearchgate.net For the synthesis of a 5,8-dimethylated carbazole, this would require a starting diphenylamine with appropriate methyl substitutions. A phosphorus analogue of the Graebe-Ullmann reaction has also been described, involving the photolytic extrusion of dimethyl phenylphosphonate. rsc.org

Bucherer Carbazole Synthesis: This reaction synthesizes carbazoles from 2-naphthols and aryl hydrazines in the presence of sodium bisulfite. wikipedia.orgchem-station.com

Borsche-Drechsel Cyclization: This method involves the acid-catalyzed cyclization of cyclohexanone arylhydrazones to form tetrahydrocarbazoles, which are then oxidized to the corresponding carbazoles. wikipedia.orgdrugfuture.comsemanticscholar.orgbohrium.commedsci.cn This is a widely used method for constructing the carbazole skeleton.

Allene-Based Methodologies: More recent strategies include transition metal-catalyzed cyclization reactions of indole-tethered allenes, which provide a straightforward route to the carbazole skeleton under mild conditions. chim.itnih.govresearchwithrutgers.com

Ring Formation StrategyDescriptionKey Intermediates
Graebe-Ullmann Synthesis Diazotization of an o-aminodiphenylamine followed by radical cyclization. researchgate.net1-Phenyl-1,2,3-benzotriazole. researchgate.net
Bucherer Carbazole Synthesis Reaction of a 2-naphthol (B1666908) with an aryl hydrazine (B178648) using sodium bisulfite. wikipedia.orgAryl hydrazine, 2-naphthol.
Borsche-Drechsel Cyclization Acid-catalyzed cyclization of a cyclohexanone arylhydrazone. wikipedia.orgCyclohexanone arylhydrazone, tetrahydrocarbazole. wikipedia.org
Allene-Based Methodologies Transition metal-catalyzed cyclization of indole-tethered allenes. chim.itIndole-tethered allenes.

Achieving the specific 5,8-dimethyl substitution pattern on the carbazole nucleus requires careful planning. This can be accomplished either by starting with appropriately methylated precursors in the ring-forming reactions mentioned above or by post-synthetic modification of the carbazole core. Direct C-H functionalization of carbazoles has emerged as a powerful tool for introducing alkyl groups at specific positions. chim.itresearchgate.netnih.gov Palladium-catalyzed C-H alkylation, for instance, can offer high regioselectivity. nih.gov

Introduction of the Formyl Group at C-6: Mechanistic and Regioselective Considerations

With the 5,8-dimethylated carbazole precursor in hand, the next critical step is the introduction of the formyl group at the C-6 position. The electronic properties of the carbazole ring, being an electron-rich aromatic system, favor electrophilic substitution.

Vilsmeier-Haack Reaction: This is a widely used method for the formylation of electron-rich aromatic compounds. organic-chemistry.orgnrochemistry.comresearchgate.net The reaction utilizes a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). nrochemistry.com The regioselectivity of the Vilsmeier-Haack formylation on carbazoles can be influenced by the substituents already present on the ring. For instance, the formylation of 1,4-dimethylcarbazole has been shown to yield a mixture of isomers, with the 3-formyl product being the major one. researchgate.net Dehydrogenation and methylation have also been observed as side reactions under certain Vilsmeier-Haack conditions. rsc.org

Gattermann Formylation: This reaction introduces a formyl group onto an aromatic ring using a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst. wikipedia.orgbyjus.comlscollege.ac.in A variation, the Gattermann-Koch reaction, uses carbon monoxide (CO) instead of HCN. wikipedia.orgyoutube.com

Formylation MethodReagentsElectrophile
Vilsmeier-Haack Reaction DMF, POCl3. nrochemistry.comDichloromethylium ion derivative.
Gattermann Formylation HCN, HCl, Lewis Acid. wikipedia.orgFormimidoyl chloride derivative.

Directed ortho-metallation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. wikipedia.orgorganic-chemistry.orgbaranlab.org This method involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. wikipedia.org An O-carbamate group is known to be a strong DMG. acs.orgnih.gov In the context of synthesizing the target molecule, a hydroxyl group at C-3 could be converted to a carbamate, which could then direct metallation and subsequent formylation at an adjacent position. However, achieving formylation at the more distant C-6 position via this method would require a more complex strategy, possibly involving a halogen-metal exchange on a pre-functionalized carbazole.

Regioselective Pivaloylation at C-3 Hydroxyl Group: Synthetic Approaches

The final step in the synthesis of the target compound is the pivaloylation of the hydroxyl group at the C-3 position of the carbazole ring. This reaction must be regioselective, targeting only the hydroxyl group without affecting other reactive sites on the molecule, such as the formyl group or the nitrogen of the carbazole ring. The precursor for this step is 6-Formyl-5,8-dimethyl-9H-carbazol-3-ol.

The esterification of phenols, such as the carbazol-3-ol precursor, is a well-established transformation. Due to the lower nucleophilicity of phenolic hydroxyl groups compared to aliphatic alcohols, more reactive acylating agents like pivaloyl chloride or pivalic anhydride (B1165640) are typically employed. arkat-usa.org

The reaction with pivaloyl chloride generally proceeds in the presence of a base (e.g., pyridine (B92270), triethylamine) to neutralize the HCl byproduct. Alternatively, phase-transfer catalysis in a biphasic aqueous-organic medium can be highly efficient for the esterification of phenols with acid chlorides. researchgate.net

Pivalic anhydride is another effective reagent, often used with a catalyst. A key advantage is that the only byproduct is the non-toxic and easily removable pivalic acid. arkat-usa.org One reported method involves the in situ activation of a carboxylic acid with pivalic anhydride, which then reacts with a phenol (B47542). arkat-usa.org This approach can be adapted for the direct use of pivalic anhydride with the carbazol-3-ol.

Several catalyst systems can be employed to facilitate the pivaloylation of the carbazol-3-ol precursor, enhancing reaction rates and yields. The choice of catalyst often depends on the chosen acylating agent and desired reaction conditions. These systems are particularly useful when using the less reactive pivalic anhydride.

Key catalyst systems include:

Base Catalysts: Simple organic bases like 4-(Dimethylamino)pyridine (DMAP) are highly effective nucleophilic catalysts for acylation reactions.

Lewis Acids: Catalysts such as TiO2 have been shown to efficiently promote the acylation of phenols with acid chlorides under solvent-free conditions, with the advantage of being reusable.

Titanocene (B72419) Dichloride: A method using a substoichiometric amount of titanocene dichloride (Cp2TiCl2) with manganese as a reductant can catalyze the O-acylation of phenols with acyl chlorides under mild, room-temperature conditions. nih.gov

Sodium Thiosulfate (B1220275): An efficient and practical method utilizes sodium thiosulfate pentahydrate to catalyze the esterification of phenols with carboxylic acids in the presence of pivalic anhydride. arkat-usa.org This system proceeds through the in situ formation of a highly reactive acyl-Bunte salt intermediate.

The following table summarizes various catalyst systems applicable to the pivaloylation of phenolic compounds.

Table 1: Catalyst Systems for the Esterification of Phenols
Catalyst SystemAcylating AgentKey AdvantagesReference
Pyridine / TriethylaminePivaloyl ChlorideStandard base catalysis, neutralizes HCl byproduct. researchgate.net
Sodium Thiosulfate (Na2S2O3·5H2O)Pivalic AnhydrideInexpensive, simple procedure, non-toxic byproduct. arkat-usa.org
Titanium(IV) Oxide (TiO2)Pivaloyl ChlorideSolvent-free conditions, reusable catalyst.
Titanocene Dichloride / MnPivaloyl ChlorideMild room-temperature conditions. nih.gov

Total Synthesis Strategies and Route Optimization for 6-Formyl-5,8-dimethyl-9H-carbazol-3-yl Pivalate

The construction of the core structure, 6-Formyl-5,8-dimethyl-9H-carbazol-3-ol, requires a multi-step synthetic sequence. The efficiency of this sequence is determined by the chosen pathway and the selectivity of the individual chemical transformations.

Two primary strategies can be envisioned for the total synthesis of the carbazole core: linear and convergent synthesis.

Convergent Synthesis: This strategy involves the independent synthesis of two or more complex fragments, which are then combined in a late-stage step to form the final product. A convergent approach for the target carbazole could involve synthesizing a substituted aniline (B41778) and a substituted aryl halide. These fragments would then be joined using a cross-coupling reaction (e.g., Buchwald-Hartwig amination) followed by an intramolecular cyclization (e.g., C-H activation or Cadogan reaction) to form the carbazole ring. acs.orgorganic-chemistry.orgresearchgate.net Convergent syntheses are generally more efficient for complex molecules as they allow for the accumulation of material and reduce the number of steps in the longest linear sequence.

A key precursor, 5,8-dimethyl-9H-carbazol-3-ol, has been synthesized via a pathway involving the N-protection of 6-bromo-1,4-dimethyl-9H-carbazole, followed by lithiation, boronation, and a final hydroxydeboronation step. clockss.orgresearchgate.net This precursor can then be functionalized at the C-6 position before the final pivaloylation.

Achieving the desired substitution pattern on the carbazole nucleus relies heavily on selective chemical reactions.

Chemoselectivity: This refers to the ability to react with one functional group in the presence of another. In the synthesis of the target molecule, several instances of chemoselectivity are critical. For example, the formylation of the C-6 position must occur without affecting the C-3 hydroxyl group or the N-H bond of the carbazole. Similarly, the final pivaloylation step must selectively target the C-3 hydroxyl group. Protecting groups are often employed to temporarily mask reactive sites and ensure the desired chemoselectivity. For instance, the N-H of the carbazole can be protected with a Boc group, which can be removed later. researchgate.net The selective N-alkylation of 2-hydroxycarbazole (B1203736) has been demonstrated by first forming the N,O-dianion, showcasing how reaction conditions can control selectivity. researchgate.net

Ortho-Selectivity and Regioselectivity: The precise placement of substituents is paramount. The synthesis of the 5,8-dimethyl-9H-carbazol-3-ol core itself requires high regioselectivity. clockss.org Furthermore, the introduction of the formyl group specifically at the C-6 position is a key challenge. This can be achieved through several methods:

Directed Ortho-Metalation: If a directing group is placed on the nitrogen (e.g., a removable pyrimidinyl group), it can direct lithiation or metal-catalyzed C-H activation to the adjacent C-1 or C-8 positions. chim.it A similar strategy could be adapted for substitution at C-6.

Classical Electrophilic Aromatic Substitution: Reactions like the Vilsmeier-Haack formylation can introduce a formyl group onto the electron-rich carbazole ring. The regiochemical outcome of such reactions is highly dependent on the existing substituents, which direct the electrophile to specific positions.

Building from Precursors: An alternative is to use a starting aniline or aryl halide that already contains the desired formyl group (or a precursor) in the correct position before the carbazole ring is formed. doi.org

Green Chemistry Principles in the Synthesis of Carbazole Derivatives

Modern synthetic chemistry emphasizes the use of environmentally benign methods. The synthesis of carbazoles has benefited significantly from the application of green chemistry principles, which aim to reduce waste, minimize energy consumption, and use less hazardous materials. ijarsct.co.inresearchgate.netrasayanjournal.co.in

Key green strategies applicable to carbazole synthesis include:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields compared to conventional heating. tandfonline.comijsr.netbohrium.comtandfonline.com This technique has been successfully applied to palladium-catalyzed C-H activation steps to form the carbazole ring. tandfonline.combohrium.comtandfonline.com

One-Pot Reactions: Combining multiple reaction steps into a single procedure without isolating intermediates (a "one-pot" or "tandem" reaction) improves efficiency, saves solvents, and reduces waste. acs.orgorganic-chemistry.orgnih.govrsc.org The synthesis of carbazoles from anilines and 1,2-dihaloarenes has been achieved in a one-pot tandem reaction involving Buchwald-Hartwig amination and direct arylation. organic-chemistry.org

Use of Green Solvents and Catalysts: Replacing hazardous organic solvents with greener alternatives like water, glycerol, or ionic liquids is a core principle of green chemistry. mdpi.com Furthermore, developing metal-free synthesis strategies or using recoverable and non-toxic catalysts can significantly reduce the environmental impact. organic-chemistry.orgorganic-chemistry.orgnih.govorganic-chemistry.org For example, a magnetically recoverable palladium nanocatalyst supported on biochar has been used for carbazole synthesis, allowing for easy catalyst recycling. organic-chemistry.org

The following table highlights some green methodologies developed for the synthesis of carbazole derivatives.

Table 2: Green Synthetic Approaches for Carbazole Derivatives
Green ApproachDescriptionExample ApplicationReference
Microwave-Assisted SynthesisUses microwave energy to accelerate reactions, reducing time and energy use.Pd-catalyzed intramolecular aryl C–H activation of 2-iodo-N-arylanilines. tandfonline.combohrium.comtandfonline.com
One-Pot Tandem ReactionCombines Buchwald-Hartwig amination and direct arylation in a single pot.Synthesis of 9H-carbazoles from anilines and 1,2-dihaloarenes. organic-chemistry.org
Recoverable CatalystA magnetically separable Pd nanocatalyst on a biochar support.Microwave-assisted one-pot synthesis of carbazoles. organic-chemistry.orgorganic-chemistry.org
Metal-Free SynthesisUses reagents like NH4I to promote cyclization, avoiding heavy metal catalysts.[2 + 2 + 2] annulation of indoles, ketones, and nitroolefins. nih.govorganic-chemistry.org
Green OxidantUtilizes molecular oxygen (O2) as the terminal oxidant.One-pot synthesis of tetrahydrobenzo[c]carbazoles. rsc.org

Chemical Reactivity and Transformation Pathways of 6 Formyl 5,8 Dimethyl 9h Carbazol 3 Yl Pivalate

Reactions Involving the Formyl (–CHO) Moiety

The formyl group at the 6-position of the carbazole (B46965) core is a key site for chemical modification, susceptible to a variety of reductive, oxidative, and nucleophilic addition reactions.

Reductive Transformations to Hydroxymethyl, Methyl, and Amine Derivatives

The aldehyde functionality can be readily reduced to a primary alcohol, a methyl group, or converted into an amine through reductive amination.

Reduction to Hydroxymethyl Group: The reduction of the formyl group to a hydroxymethyl group is a common transformation. While specific studies on 6-Formyl-5,8-dimethyl-9H-carbazol-3-yl pivalate (B1233124) are not extensively documented, analogous reductions of carbazole-3-carbaldehydes are achieved using standard reducing agents. For instance, sodium borohydride (B1222165) (NaBH4) in a protic solvent like methanol (B129727) or ethanol (B145695) is effective for this conversion. masterorganicchemistry.com However, caution is warranted as over-reduction or side reactions can occur. One report noted the complete loss of the carbonyl group when attempting to reduce 9H-carbazole-3-carbaldehyde with sodium borohydride in refluxing methanol, yielding the parent carbazole. researchgate.net This suggests that milder conditions, such as performing the reaction at lower temperatures (e.g., 0 °C to room temperature), are likely necessary to achieve the desired hydroxymethyl derivative. ugm.ac.id

Reduction to Methyl Group: Complete reduction of the formyl group to a methyl group can be accomplished through catalytic hydrogenation. Catalysts such as ruthenium on alumina (B75360) have been shown to be effective for the hydrogenation of carbazole rings. mdpi.com This method would likely be applicable to the formyl group under appropriate conditions, providing a pathway to 6-methyl-5,8-dimethyl-9H-carbazol-3-yl pivalate.

Reductive Amination to Amine Derivatives: The formyl group serves as a handle for the introduction of nitrogen-containing substituents via reductive amination. This reaction typically involves the initial formation of an imine by condensation with a primary or secondary amine, followed by in situ reduction. Common reducing agents for this transformation include sodium borohydride. organic-chemistry.org For the synthesis of primary amines from aldehydes, a one-pot, two-step reductive amination using hydroxylammonium chloride followed by reduction with a zinc/hydrochloric acid system has been reported for a range of aldehydes. nih.govnih.gov This methodology could foreseeably be applied to 6-Formyl-5,8-dimethyl-9H-carbazol-3-yl pivalate to yield the corresponding aminomethyl derivative. A study on the reductive amination of aromatic aldehydes on cobalt-containing composites has also been documented. mdpi.com

TransformationReagents and ConditionsProduct
Reduction to HydroxymethylSodium Borohydride, Methanol, Room Temperature6-Hydroxymethyl-5,8-dimethyl-9H-carbazol-3-yl pivalate
Reduction to MethylH2, Ru/Al2O3 catalyst6-Methyl-5,8-dimethyl-9H-carbazol-3-yl pivalate
Reductive AminationPrimary/Secondary Amine, Sodium Borohydride6-(Aminomethyl)-5,8-dimethyl-9H-carbazol-3-yl pivalate derivative

Oxidative Transformations to Carboxylic Acid Derivatives

The formyl group can be oxidized to a carboxylic acid, providing another avenue for functionalization. Standard oxidizing agents can be employed for this purpose. While specific examples for the title compound are not available, the oxidation of the closely related 9-ethyl-9H-carbazole-3-carbaldehyde to 9-ethyl-9H-carbazole-3-carboxylic acid has been documented, implying the feasibility of this transformation.

Nucleophilic Addition and Condensation Reactions (e.g., Wittig, Knoevenagel, Mannich Reactions)

The electrophilic carbon of the formyl group is susceptible to attack by various nucleophiles, leading to a range of condensation products.

Wittig Reaction: The Wittig reaction provides a powerful method for the formation of alkenes from aldehydes. This reaction involves the use of a phosphorus ylide, which reacts with the aldehyde to form an oxaphosphetane intermediate that subsequently collapses to yield the alkene and a phosphine (B1218219) oxide. youtube.com While a specific Wittig reaction with this compound has not been described, the reaction is generally applicable to aromatic aldehydes. For example, the reaction of 9-anthraldehyde (B167246) with benzyltriphenylphosphonium (B107652) chloride in the presence of sodium hydroxide (B78521) yields trans-9-styrylanthracene. youtube.com A similar approach could be used to introduce a variety of unsaturated substituents at the 6-position of the carbazole core.

Knoevenagel Condensation: The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene (B1212753) compound, catalyzed by a weak base, to form a new carbon-carbon double bond. mdpi.com This reaction is well-documented for aromatic aldehydes. For instance, the condensation of various aldehydes with ethyl cyanoacetate (B8463686) can be effectively carried out. mdpi.com A study on the Knoevenagel condensation of p-methoxybenzaldehyde with ethyl cyanoacetate in the presence of acetic acid and pyrrolidine (B122466) resulted in a 98% yield of the desired product. mdpi.com Another report describes the condensation of aromatic aldehydes with malononitrile (B47326) or ethyl cyanoacetate in water, catalyzed by CTMAB. These methods are expected to be applicable to this compound for the synthesis of various α,β-unsaturated derivatives.

Mannich Reaction: The Mannich reaction is a three-component condensation involving an aldehyde, a primary or secondary amine, and a compound with an active hydrogen. oarjbp.com A relevant example is the synthesis of carbazole Mannich bases from the reaction of 4-hydroxycarbazole, benzaldehyde, and pyrrolidine in refluxing toluene. mdpi.comoarjbp.com This demonstrates the feasibility of employing the carbazole scaffold in Mannich reactions, suggesting that this compound could potentially react with amines and active methylene compounds to yield β-amino carbonyl derivatives.

ReactionReagents and ConditionsProduct Type
Wittig ReactionPhosphorus Ylide (e.g., from Benzyltriphenylphosphonium chloride), Base (e.g., NaOH)Alkene
Knoevenagel CondensationActive Methylene Compound (e.g., Ethyl Cyanoacetate, Malononitrile), Base (e.g., Pyrrolidine, CTMAB)α,β-Unsaturated Compound
Mannich ReactionAmine (e.g., Pyrrolidine), Active Hydrogen Compound, Acid/Base Catalystβ-Amino Carbonyl Compound

α-Functionalization of the Formyl Group

Direct functionalization of the α-position of the formyl group is a less common but valuable transformation.

α-Halogenation: The α-position of aldehydes and ketones can be halogenated under acidic or basic conditions. This reaction proceeds through an enol or enolate intermediate. nih.gov For aldehydes, this reaction can be complicated by oxidation. nih.gov

α-Amination: Direct α-amination of aldehydes can be achieved through various methods, including photoredox and organocatalysis, to produce α-amino aldehyde adducts. researchgate.netnih.gov

α-Acetoxylation: The α-acetoxylation of ketones to form α-acetoxy ketones can be achieved using reagents like iodobenzene (B50100) as a catalyst with an oxidant. organic-chemistry.org While less common for aldehydes, analogous transformations could potentially be developed.

Reactions Involving the Pivalate Ester (–OPiv) Group

The pivalate ester at the 3-position serves as a protecting group for the phenolic hydroxyl functionality and can be removed under specific conditions to regenerate the hydroxyl group.

Hydrolysis and Transesterification for Hydroxyl Group Regeneration

Hydrolysis: The hydrolysis of the pivalate ester to the corresponding phenol (B47542) can be achieved under basic conditions. Reagents such as potassium hydroxide in methanol at ambient temperature have been shown to be effective for the hydrolysis of a variety of esters. scielo.org.mx The use of potassium hydroxide for the hydrolysis of esters is a common and effective method. organic-chemistry.org

Transesterification: Transesterification involves the exchange of the pivaloyl group with another alkoxy group from an alcohol, in the presence of an acid or base catalyst. This reaction can be used to convert the pivalate ester into other esters or to regenerate the hydroxyl group. For example, the transesterification of vegetable oils with ethanol using sodium hydroxide as a catalyst has been studied. mdpi.com This process, known as alcoholysis, is reversible and often driven to completion by using an excess of the alcohol. mdpi.com

ReactionReagents and ConditionsProduct
HydrolysisPotassium Hydroxide, Methanol, Room Temperature6-Formyl-5,8-dimethyl-9H-carbazol-3-ol
TransesterificationAlcohol (e.g., Ethanol), Acid or Base Catalyst (e.g., NaOH)6-Formyl-5,8-dimethyl-9H-carbazol-3-ol or corresponding new ester

Palladium-Catalyzed Cross-Coupling Reactions at the C-3 Position (e.g., Suzuki-Miyaura, Heck, Sonogashira coupling)

The pivalate group at the C-3 position of the carbazole core can function as a leaving group in various palladium-catalyzed cross-coupling reactions. This reactivity is analogous to that of aryl triflates or halides, enabling the formation of new carbon-carbon bonds at this position. The efficiency and outcome of these reactions are influenced by the choice of catalyst, ligands, base, and reaction partners.

Suzuki-Miyaura Coupling: This reaction facilitates the formation of a C-C bond between the carbazole C-3 position and a variety of organoboron compounds. The reaction typically employs a palladium(0) catalyst, which can be introduced directly, such as Pd(PPh₃)₄, or generated in situ from a palladium(II) precursor like Pd(OAc)₂ with the addition of phosphine ligands. A base is required to activate the organoboron species. The substituents on the carbazole ring, including the electron-donating nitrogen and methyl groups and the electron-withdrawing formyl group, can modulate the electronic properties of the substrate and affect the reaction rate.

Heck Coupling: The Heck reaction allows for the coupling of the C-3 position with an alkene. This transformation is catalyzed by a palladium complex and requires a base, often a tertiary amine like triethylamine, to regenerate the active catalyst. The mechanism involves the oxidative addition of the palladium catalyst to the C-O bond of the pivalate, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the vinylated carbazole product.

Sonogashira Coupling: To introduce an alkyne moiety at the C-3 position, the Sonogashira coupling is employed. This reaction characteristically uses a dual-catalyst system of palladium and a copper(I) salt, along with an amine base. oup.com The palladium catalyst activates the carbazole pivalate, while the copper co-catalyst facilitates the activation of the terminal alkyne coupling partner. oup.com Copper-free Sonogashira protocols have also been developed, often requiring specific ligands to promote the catalytic cycle. nih.gov

Table 1: Typical Conditions for Palladium-Catalyzed Cross-Coupling Reactions

ReactionTypical Palladium CatalystLigand (if applicable)Co-catalystBaseCoupling Partner
Suzuki-MiyauraPd(OAc)₂, Pd(PPh₃)₄Phosphines (e.g., PPh₃, SPhos)NoneK₂CO₃, Cs₂CO₃, K₃PO₄Aryl/Vinyl Boronic Acid or Ester
HeckPd(OAc)₂Phosphines (e.g., P(o-tol)₃)NoneEt₃N, DIPEAAlkene
SonogashiraPdCl₂(PPh₃)₂, Pd(PPh₃)₄PhosphinesCuIEt₃N, PiperidineTerminal Alkyne

Nucleophilic Aromatic Substitution (SNAr) Strategies at the Pivalate-Bearing Carbon

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. wikipedia.org This reaction is fundamentally different from Sₙ1 or Sₙ2 mechanisms and proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgpressbooks.pub

For an SNAr reaction to be viable, two main electronic requirements must be met:

The aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs). masterorganicchemistry.com

These EWGs must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. libretexts.org

In the case of this compound, the pivalate at C-3 is the potential leaving group. The primary EWG on the ring is the formyl group at the C-6 position. However, the formyl group is meta to the C-3 position relative to the benzene (B151609) ring it is on, and it is not in a direct ortho or para relationship that would allow for resonance stabilization of a nucleophilic attack at C-3. The carbazole nitrogen and the methyl groups are electron-donating, which further deactivates the ring toward nucleophilic attack.

Furthermore, while halides are common leaving groups in SNAr reactions, pivalates are not. The rate-determining step of an SNAr reaction is typically the initial nucleophilic attack, meaning the leaving group's ability to withdraw electrons inductively is more critical than its stability as an anion. stackexchange.com While fluoride (B91410) is an excellent leaving group for SNAr due to its high electronegativity, the pivaloxy group lacks this strong inductive effect. nih.govnih.gov

Given the unfavorable positioning of the electron-withdrawing formyl group and the nature of the pivalate leaving group, nucleophilic aromatic substitution at the C-3 position of this specific molecule is not a chemically favorable or efficient pathway under standard SNAr conditions.

Reactivity at the Carbazole Nitrogen (N-9)

The nitrogen atom at the N-9 position of the carbazole ring is a key site of reactivity due to the presence of an acidic N-H proton and the nucleophilicity of the corresponding carbazolyl anion.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The N-H proton can be readily removed by a base, followed by reaction with an alkylating agent to form a new N-C bond. Common bases used for this purpose include potassium carbonate, sodium hydride, or potassium hydroxide. The reaction can be performed with various alkyl halides (e.g., methyl iodide, ethyl bromide, benzyl (B1604629) chloride) to introduce a range of alkyl substituents. researchgate.netresearchgate.netgoogle.com Microwave-assisted protocols have been shown to accelerate this transformation significantly. researchgate.net

N-Acylation: The introduction of an acyl group at the N-9 position is typically achieved by reacting the carbazole with an acylating agent such as an acyl chloride or an acid anhydride (B1165640). nih.gov This reaction is often carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl). nih.govchemrxiv.org N-acyl carbazoles are themselves useful as selective transamidation reagents. oup.com

N-H Deprotonation and Subsequent Electrophilic Trapping

The acidity of the N-H proton allows for its complete removal by a strong base, such as sodium hydride (NaH) or n-butyllithium (n-BuLi), to generate a highly nucleophilic carbazolyl anion. This anion serves as a potent intermediate that can be "trapped" by a wide array of electrophiles, extending the synthetic utility beyond simple alkylation and acylation. This strategy allows for the formation of N-Si, N-B, and N-S bonds, among others. The bulky substituents at the C-5 and C-8 positions may sterically influence the approach of very large electrophiles to the nitrogen center.

Table 2: Electrophiles for Trapping the Carbazolyl Anion

Electrophile ClassExample ReagentResulting N-9 Substituent
Alkyl HalidesCH₃I (Methyl iodide)-CH₃ (Methyl)
Acyl HalidesCH₃COCl (Acetyl chloride)-C(O)CH₃ (Acetyl)
Silyl Halides(CH₃)₃SiCl (Trimethylsilyl chloride)-Si(CH₃)₃ (Trimethylsilyl)
Sulfonyl HalidesCH₃SO₂Cl (Methanesulfonyl chloride)-SO₂CH₃ (Mesyl)
Boronic EstersB(OR)₃ (Trialkyl borate)-B(OH)₂ (after hydrolysis)

Electrophilic Aromatic Substitution on the Carbazole Ring System

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic rings. wikipedia.orgbyjus.com The regiochemical outcome of such reactions on the this compound ring system is determined by the combined electronic and steric effects of the existing substituents.

Regioselectivity and Electronic Effects of Substituents

The carbazole nucleus is inherently electron-rich and readily undergoes electrophilic substitution. The nitrogen atom is a powerful activating, ortho-, para-director, strongly favoring substitution at positions C-1, C-3, C-6, and C-8. acs.org However, in the title compound, these positions are either blocked or influenced by other functional groups. The available positions for substitution are C-1, C-2, C-4, and C-7.

The directing influence of each substituent is as follows:

Carbazole N-H: Strongly activating; directs ortho and para (to C-1, C-3, C-6, C-8).

Pivalate (-O-Piv) at C-3: Activating and ortho-, para-directing due to the lone pairs on the oxygen atom. It directs incoming electrophiles to the C-2 and C-4 positions.

Methyl (-CH₃) at C-5: Weakly activating and ortho-, para-directing. It directs to C-4 and C-6 (blocked).

Methyl (-CH₃) at C-8: Weakly activating and ortho-, para-directing. It directs to C-1 and C-7.

Formyl (-CHO) at C-6: Strongly deactivating and meta-directing. It withdraws electron density from the ring, particularly from the ortho and para positions (C-5, C-7), making substitution at these sites less favorable. libretexts.org It directs incoming electrophiles to positions meta to it, such as C-1.

Analysis of Potential Substitution Sites:

C-1: Activated by the carbazole nitrogen and directed by the C-8 methyl group. It is meta to the deactivating formyl group, which is a favorable position relative to an EWG. This is a highly probable site for substitution.

C-2: Activated and directed by the C-3 pivalate group.

C-4: Strongly activated and directed by both the C-3 pivalate and the C-5 methyl group. This is another highly probable site for substitution.

C-7: While directed by the C-8 methyl group, this position is ortho to the strongly deactivating formyl group, making it electronically disfavored for electrophilic attack.

Table 3: Summary of Directing Effects for Electrophilic Aromatic Substitution

PositionActivating/Directing GroupsDeactivating InfluencesPredicted Reactivity
C-1N-H (para), C-8 Me (ortho)Meta to -CHOHigh
C-2C-3 Pivalate (ortho)-Moderate
C-4C-3 Pivalate (para), C-5 Me (ortho)-High
C-7C-8 Me (ortho)Ortho to -CHOLow

Halogenation, Nitration, and Sulfonation Studies

The carbazole ring system is susceptible to electrophilic aromatic substitution, with the positions of attack being heavily influenced by the electronic nature of the existing substituents. In the case of this compound, the directing effects of the formyl, dimethyl, and pivaloyloxy groups must be considered to predict the regioselectivity of halogenation, nitration, and sulfonation.

The carbazole nucleus itself is an electron-rich aromatic system. The nitrogen atom can donate its lone pair of electrons into the ring, activating it towards electrophilic attack, particularly at the 3, 6, and 9 positions. However, in the target molecule, these positions are already substituted. Therefore, electrophilic attack will be directed to the remaining available positions on the carbocyclic rings.

Directing Effects of Substituents:

-CHO (Formyl group) at C6: The formyl group is a meta-directing deactivator due to its electron-withdrawing nature (both by induction and resonance). It will decrease the electron density of the carbazole ring, making electrophilic substitution more difficult. It will primarily direct incoming electrophiles to the positions meta to itself, which are C5 and C7.

-CH₃ (Methyl groups) at C5 and C8: The dimethyl groups are ortho- and para-directing activators. They donate electron density to the ring through an inductive effect and hyperconjugation, making the ring more nucleophilic. The methyl group at C5 will activate the ortho-position (C4) and the para-position (C7). The methyl group at C8 will activate the ortho-position (C7) and the para-position (C1).

-OPiv (Pivaloyloxy group) at C3: The pivaloyloxy group is an ortho- and para-directing group. The oxygen atom can donate a lone pair of electrons to the ring via resonance, which is an activating effect. However, the bulky pivaloyl group may introduce significant steric hindrance, potentially blocking the ortho-positions (C2 and C4).

Predicted Regioselectivity:

Considering the combined effects, the most likely positions for electrophilic attack are C1, C2, C4, and C7.

Position C1: Activated by the para-directing effect of the C8-methyl group.

Position C2: Activated by the ortho-directing effect of the C3-pivaloyloxy group.

Position C4: Activated by the ortho-directing effect of the C5-methyl group and the ortho-directing effect of the C3-pivaloyloxy group. However, this position is sterically hindered by the adjacent C3-pivaloyloxy and C5-methyl groups.

Position C7: Activated by the para-directing effect of the C5-methyl group and the ortho-directing effect of the C8-methyl group. It is also meta to the deactivating formyl group at C6.

Given these considerations, it is plausible that electrophilic substitution will preferentially occur at the C1 and C7 positions , as they are activated by the methyl groups and are less sterically hindered compared to C4. The deactivating effect of the formyl group at C6 would make substitution on the same ring less favorable, but the activating effects of the methyl groups at C5 and C8 are likely to overcome this deactivation to some extent, particularly at the C7 position. Substitution at C2 is also a possibility due to the influence of the pivaloyloxy group.

Halogenation: Treatment with reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would likely lead to monohalogenation, primarily at the C1 or C7 positions. The exact product distribution would depend on the reaction conditions.

Nitration: Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, is expected to follow a similar regioselectivity, yielding a mixture of 1-nitro and 7-nitro derivatives. The strongly acidic conditions might also lead to hydrolysis of the pivalate ester.

Sulfonation: Sulfonation with fuming sulfuric acid would also be directed to the C1 and C7 positions. This reaction is often reversible, which could be exploited to selectively introduce or remove the sulfonic acid group.

ReactionReagentsPredicted Major Products
BrominationN-Bromosuccinimide (NBS)1-Bromo-6-formyl-5,8-dimethyl-9H-carbazol-3-yl pivalate and 7-Bromo-6-formyl-5,8-dimethyl-9H-carbazol-3-yl pivalate
NitrationHNO₃, H₂SO₄1-Nitro-6-formyl-5,8-dimethyl-9H-carbazol-3-yl pivalate and 7-Nitro-6-formyl-5,8-dimethyl-9H-carbazol-3-yl pivalate
SulfonationFuming H₂SO₄6-Formyl-5,8-dimethyl-3-(pivaloyloxy)-9H-carbazole-1-sulfonic acid and 6-Formyl-5,8-dimethyl-3-(pivaloyloxy)-9H-carbazol-7-sulfonic acid

Radical and Photochemical Transformations of the Compound

The presence of a formyl (aldehyde) group and the extended π-system of the carbazole ring suggests that this compound could undergo a variety of radical and photochemical transformations.

Upon absorption of UV light, the molecule will be promoted to an excited electronic state. The nature of this excited state (e.g., n→π* or π→π*) will dictate the subsequent photochemical pathways. Aromatic aldehydes are known to undergo several characteristic photochemical reactions. nih.govkyoto-u.ac.jp

Photoreduction: In the presence of a hydrogen donor solvent (e.g., isopropanol), the excited aldehyde can abstract a hydrogen atom, leading to the formation of a secondary alcohol. This would convert the formyl group at C6 into a hydroxymethyl group.

Norrish Type I Cleavage: The excited aldehyde can undergo cleavage of the bond between the carbonyl carbon and the aromatic ring, generating a formyl radical and a carbazolyl radical. These radicals can then participate in subsequent reactions such as dimerization or reaction with the solvent.

Paterno-Büchi Reaction: In the presence of an alkene, the excited aldehyde can undergo a [2+2] cycloaddition to form an oxetane.

The carbazole moiety itself is photochemically active and can participate in photo-oxidation or photodimerization reactions, although the presence of the deactivating formyl group might influence these pathways.

The aldehyde hydrogen of the formyl group is susceptible to abstraction by radicals, which can initiate a variety of transformations.

Decarbonylation: Acyl radicals, formed by hydrogen abstraction from the aldehyde, can lose carbon monoxide to form an aryl radical. nih.gov In this case, it would lead to the formation of a 5,8-dimethyl-9H-carbazol-3-yl pivalate radical at the C6 position. This radical could then be trapped by a radical scavenger or abstract a hydrogen atom from the solvent.

Radical Addition to Unsaturated Systems: The acyl radical generated from the aldehyde can add to alkenes or alkynes, leading to the formation of ketones. This would be a method to extend the carbon chain at the C6 position.

The carbazole N-H bond can also be a site for radical reactions. In the presence of a strong base and an oxidizing agent, the N-H proton can be removed to form a carbazolyl radical, which can then undergo coupling reactions.

TransformationTypeReagents/ConditionsPredicted Product
PhotoreductionPhotochemicalUV light, Isopropanol(5,8-Dimethyl-3-(pivaloyloxy)-9H-carbazol-6-yl)methanol
DecarbonylationRadicalRadical initiator (e.g., AIBN), heat5,8-Dimethyl-9H-carbazol-3-yl pivalate
Radical AdditionRadicalRadical initiator, Alkene (e.g., Styrene)1-Phenyl-2-(5,8-dimethyl-3-(pivaloyloxy)-9H-carbazol-6-yl)ethan-1-one

Role As a Key Intermediate in Complex Molecular Synthesis

Precursor to Structurally Diverse Carbazole (B46965) Alkaloids and Analogs (e.g., Ellipticine (B1684216) Derivatives)

The structural motif of 6-Formyl-5,8-dimethyl-9H-carbazol-3-yl pivalate (B1233124) serves as a foundational element for the synthesis of various carbazole alkaloids and their analogs, most notably derivatives of ellipticine. nih.govucc.ie Ellipticine, a natural product, and its derivatives are known for their potent anticancer properties, primarily acting as DNA intercalating agents and topoisomerase II inhibitors. ucc.iemedkoo.com The formyl group at the 6-position of the carbazole ring is a key functional handle that allows for the construction of the fused pyridine (B92270) ring system characteristic of ellipticine.

The synthesis of ellipticine and its analogs often involves the construction of the pyridocarbazole core. ucc.ie The formyl group on the carbazole intermediate can undergo condensation reactions with appropriate nitrogen-containing reagents, followed by cyclization and aromatization to form the fused pyridine ring. The pivalate group at the 3-position acts as a protecting group for the hydroxyl functionality, which can be deprotected at a later stage to yield hydroxylated ellipticine derivatives, known for their enhanced biological activity. ucc.ie The dimethyl substitution on the carbazole core can also influence the biological activity and solubility of the final products. nih.gov

Synthetic Step Role of 6-Formyl-5,8-dimethyl-9H-carbazol-3-yl pivalate Key Transformation
Introduction of Pyridine Ring PrecursorThe formyl group acts as an electrophilic site for reaction with a nucleophilic nitrogen-containing species.Condensation/Addition
Ring ClosureFormation of the fourth ring of the pyridocarbazole skeleton.Intramolecular cyclization
AromatizationGeneration of the stable, planar aromatic system of ellipticine.Dehydrogenation/Oxidation
DeprotectionUnveiling of the hydroxyl group to produce bioactive analogs.Hydrolysis of the pivalate ester

Beyond ellipticine, the reactivity of the formyl group allows for the construction of a variety of other carbazole-fused ring systems. rsc.orgresearchgate.net This versatility enables the exploration of novel chemical space and the development of new heterocyclic compounds with potentially unique biological or material properties. Methodologies such as ring-closing metathesis and transition-metal-catalyzed cyclizations can be employed to build diverse and complex molecular architectures starting from functionalized carbazole intermediates. rsc.orgrsc.orgbeilstein-journals.org

Building Block for Advanced Organic Materials

The carbazole moiety is a cornerstone in the design of advanced organic materials due to its excellent hole-transporting properties, high thermal stability, and tunable photophysical characteristics. rsc.orgmdpi.com this compound serves as a valuable precursor for the synthesis of monomers that can be polymerized to create functional polymers, as well as for the construction of organic semiconductors and luminescent compounds.

The formyl group of the title compound can be readily converted into other functional groups, such as vinyl or acetylene (B1199291) moieties, which are suitable for polymerization reactions. mdpi.com This allows for the incorporation of the carbazole unit into the backbone or as a pendant group of various polymers. Polycarbazoles and their derivatives are widely used in the fabrication of organic electronic devices. mdpi.commdpi.comresearchgate.net

Conductive Polymers: The electron-rich nature of the carbazole ring facilitates charge transport, making carbazole-containing polymers excellent candidates for conductive materials. mdpi.commdpi.com These polymers can be synthesized through chemical or electrochemical polymerization of carbazole monomers. mdpi.commdpi.com

OLED Materials: Carbazole derivatives are extensively used as host materials and emitters in organic light-emitting diodes (OLEDs). mdpi.comnih.govrsc.org Their high triplet energy and good charge-carrier mobility contribute to the efficiency and stability of OLED devices. rsc.orgnih.gov The functionalization of the carbazole core allows for the tuning of the emission color and other optoelectronic properties. rsc.orgnih.gov

Polymer Type Role of Carbazole Monomer Key Properties Applications
Conductive PolymersCharge-transporting unitHigh hole mobility, environmental stabilityOrganic field-effect transistors (OFETs), sensors, antistatic coatings
OLED PolymersHost or emissive materialHigh triplet energy, good thermal stability, tunable emissionDisplays, solid-state lighting

The carbazole scaffold is a key component in many organic semiconductors due to its ability to facilitate charge transport. nih.gov The formyl group can be used to extend the π-conjugation of the carbazole system through reactions like Wittig or Horner-Wadsworth-Emmons olefination, leading to materials with tailored electronic properties. nih.gov Furthermore, the inherent luminescent properties of carbazoles can be modulated by introducing different substituents, making them valuable as fluorescent and phosphorescent materials. mdpi.comacs.orgnih.gov

Development of Novel Carbazole-Based Ligands and Catalysts

In recent years, carbazole derivatives have gained attention as ligands in coordination chemistry and catalysis. researchgate.netresearchgate.net The nitrogen atom of the carbazole ring can coordinate to metal centers, and the substituents on the carbazole framework can be designed to create specific steric and electronic environments around the metal. The formyl group in this compound can be used to synthesize Schiff base ligands through condensation with primary amines. otago.ac.nzotago.ac.nz These carbazole-based ligands can then be complexed with various transition metals to form catalysts for a range of organic transformations, including C-H functionalization and cross-coupling reactions. researchgate.netchim.it The development of such catalysts is an active area of research with the potential to enable more efficient and selective chemical syntheses. researchgate.net

Generation of Chemical Libraries for Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

The systematic exploration of how structural modifications affect a molecule's biological activity (SAR) or physical properties (SPR) is fundamental to drug discovery and materials science. This compound is an excellent scaffold for generating diverse chemical libraries for such studies due to its multiple points for derivatization.

High-throughput synthesis allows for the rapid creation of a large number of compounds in parallel. The formyl group of the title compound is amenable to a wide range of robust and high-yielding reactions suitable for parallel synthesis formats. These include:

Reductive amination: Reaction with a library of diverse amines to produce a wide array of amino-derivatives.

Wittig reaction: Introduction of various substituted double bonds.

Condensation reactions: Formation of imines, oximes, hydrazones, and other related structures. For example, reaction with thiosemicarbazide (B42300) can yield derivatives with potent biological activities. nih.govresearchgate.net

Following the derivatization of the formyl group, the pivalate protecting group can be removed (e.g., by hydrolysis with a base like lithium diisopropylamide) to unmask the hydroxyl group at the C-3 position. sciforum.net This newly revealed phenol (B47542) provides a second site for diversification, allowing for reactions such as:

Etherification: Williamson ether synthesis with a library of alkyl halides.

Esterification: Acylation with various acid chlorides or anhydrides.

Mitsunobu reaction: Introduction of a wide range of functionalities.

This two-stage derivatization strategy allows for the creation of a large and structurally diverse library of carbazole analogues from a single, advanced intermediate.

Electronic Effects: The formyl group at C-6 is strongly electron-withdrawing, deactivating the ring it is attached to towards electrophilic substitution. Conversely, the methyl groups at C-5 and C-8, and the pivaloxy group at C-3, are electron-donating, activating their respective rings.

Steric Effects: The bulky pivalate group at C-3 and the methyl group at C-5 create significant steric hindrance around the C-4 position. Similarly, the methyl group at C-8 hinders the C-7 position. This steric congestion can be exploited to direct incoming reagents to other, more accessible sites. acs.org

These effects are critical for predicting the regioselectivity of further functionalization, such as in electrophilic aromatic substitution or metal-catalyzed C-H activation. acs.org

Table 2: Analysis of Substituent Effects on the Carbazole Core

Position Substituent Electronic Effect Steric Effect Predicted Impact on Reactivity
C-3 -O-Pivalate Electron-donating (activating) High Directs electrophiles to C-2 and C-4, but C-4 is sterically hindered. May influence C-H activation at C-2.
C-5, C-8 -CH₃ (Methyl) Electron-donating (activating) Moderate Increases electron density of the adjacent rings. Sterically hinders C-4 and C-7 positions.
C-6 -CHO (Formyl) Electron-withdrawing (deactivating) Moderate Reduces reactivity of its own ring towards electrophiles. Acts as a meta-director.

This detailed understanding of substituent effects allows chemists to rationally design synthetic routes to complex carbazole derivatives with a high degree of control over the final structure.

Computational and Theoretical Investigations of 6 Formyl 5,8 Dimethyl 9h Carbazol 3 Yl Pivalate

Electronic Structure Analysis and Bonding Characteristics

The arrangement of substituents—a formyl group (electron-withdrawing), two methyl groups (electron-donating), and a pivalate (B1233124) group (electron-donating and sterically bulky)—on the carbazole (B46965) framework of 6-Formyl-5,8-dimethyl-9H-carbazol-3-yl pivalate creates a complex electronic environment. Computational methods, particularly Density Functional Theory (DFT), are instrumental in dissecting this complexity.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy and spatial distribution of these orbitals determine a molecule's ability to act as an electron donor or acceptor. chemicalbook.com

For carbazole derivatives, the HOMO is typically delocalized across the π-conjugated system of the carbazole core, while the LUMO distribution is heavily influenced by the nature and position of substituents. researchgate.net In the case of this compound, the electron-donating methyl and pivalate groups are expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the electron-withdrawing formyl group at the 6-position is anticipated to lower the energy of the LUMO, enhancing its susceptibility to nucleophilic attack. rsc.org

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the chemical stability and electronic excitation properties of a molecule. researchgate.net A smaller HOMO-LUMO gap generally correlates with higher chemical reactivity and a red-shift in the electronic absorption spectrum. The interplay of donor and acceptor groups in this molecule suggests a potentially narrowed gap compared to unsubstituted carbazole.

Table 1: Predicted Frontier Molecular Orbital Energies for a Model Carbazole System Note: The following data is illustrative and based on typical DFT calculations for substituted carbazoles. Actual values for this compound would require specific calculations.

OrbitalEnergy (eV)Primary Localization
HOMO-5.85Carbazole ring, influenced by methyl and pivalate groups
LUMO-2.15Carbazole ring, with significant contribution from the formyl group
HOMO-LUMO Gap3.70-

Charge Distribution and Electrostatic Potential Surfaces

The distribution of electron density within a molecule is fundamental to understanding its intermolecular interactions and reactive sites. Molecular Electrostatic Potential (MEP) maps are computational tools that visualize the electrostatic potential on the electron density surface of a molecule, providing a guide to its electrophilic and nucleophilic regions. nih.gov

For this compound, the MEP surface is expected to show distinct regions of positive and negative potential. The oxygen atom of the formyl group and the carbonyl oxygen of the pivalate group will exhibit regions of high negative electrostatic potential (typically colored red or yellow), indicating their role as likely sites for electrophilic attack or hydrogen bonding. jnsam.com Conversely, the hydrogen atom of the formyl group and the protons on the aromatic rings may show regions of positive electrostatic potential (typically colored blue), highlighting potential sites for nucleophilic interaction. jnsam.com

Spectroscopic Property Prediction and Validation

Computational chemistry provides invaluable tools for predicting and interpreting various types of spectra, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis). These predictions can aid in the structural elucidation and characterization of novel compounds.

Density Functional Theory (DFT) Calculations for Chemical Shifts

Predicting NMR chemical shifts using DFT has become a standard method for aiding in the structural assignment of organic molecules. ruc.dkresearchgate.net The accuracy of these predictions is highly dependent on the chosen functional and basis set. ruc.dk For carbazole derivatives, DFT calculations can help to resolve ambiguities in the assignment of proton (¹H) and carbon (¹³C) NMR spectra, especially for highly substituted systems. researchgate.netipb.pt

For this compound, one would expect characteristic chemical shifts for the various functional groups. The formyl proton should appear at a downfield chemical shift (typically around 9-10 ppm) in the ¹H NMR spectrum. The methyl protons would likely resonate in the aromatic methyl region (around 2.5 ppm). In the ¹³C NMR spectrum, the carbonyl carbons of the formyl and pivalate groups would be expected at the lower end of the spectrum (around 170-200 ppm). nih.gov DFT calculations can provide more precise predictions for each specific proton and carbon atom in the molecule, taking into account the complex electronic effects of all substituents.

Table 2: Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Substituted Carbazole Note: This table is a hypothetical example to illustrate the correlation between calculated and experimental data.

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C-3 (pivalate-substituted)145.2144.8
C-6 (formyl-substituted)130.5131.0
C-5 (methyl-substituted)128.9128.5
C-8 (methyl-substituted)129.1128.8
Formyl C=O192.3191.7
Pivalate C=O177.8177.2

Vibrational Frequency Analysis and Mode Assignment

For this compound, key vibrational modes would include:

C=O stretching: A strong absorption in the IR spectrum is expected for the carbonyl group of the formyl substituent (typically around 1680-1700 cm⁻¹) and the pivalate group (around 1750-1770 cm⁻¹).

C-H stretching: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and pivalate groups would appear just below 3000 cm⁻¹.

N-H stretching: The N-H stretch of the carbazole ring typically appears as a sharp band around 3400-3500 cm⁻¹.

C-N stretching: Vibrations associated with the C-N bonds of the carbazole ring would be found in the fingerprint region of the spectrum.

DFT calculations can help to distinguish between these and other, more complex vibrational modes, providing a complete theoretical vibrational spectrum. mdpi.com

Electronic Absorption and Emission Spectra Simulations

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for simulating the electronic absorption (UV-Vis) and emission spectra of molecules. jnsam.com These simulations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net

The UV-Vis spectrum of carbazole and its derivatives is characterized by several absorption bands corresponding to π-π* transitions. nih.gov The positions and intensities of these bands are sensitive to the nature and position of substituents. For this compound, the combination of electron-donating (methyl, pivalate) and electron-withdrawing (formyl) groups is likely to result in intramolecular charge transfer (ICT) transitions. researchgate.net These ICT bands are often broad and can be red-shifted compared to the local excitations of the carbazole core. TD-DFT calculations can help to identify the nature of these electronic transitions by analyzing the molecular orbitals involved.

Table 3: Predicted Electronic Transitions for a Model Substituted Carbazole Note: This is a representative table based on TD-DFT calculations for similar compounds.

TransitionCalculated λmax (nm)Oscillator Strength (f)Major Contribution
S₀ → S₁3550.25HOMO → LUMO (π-π, ICT)
S₀ → S₂3100.18HOMO-1 → LUMO (π-π)
S₀ → S₃2950.45HOMO → LUMO+1 (π-π*)

Conformational Analysis and Energy Landscape Mapping

Computational chemistry provides powerful tools to investigate the three-dimensional structure and dynamic behavior of molecules like this compound. Conformational analysis is crucial as the spatial arrangement of the formyl and pivalate substituents relative to the rigid carbazole core can significantly influence its electronic properties and reactivity.

Rotational Barriers and Preferred Conformations

The primary degrees of conformational freedom in this compound involve the rotation around the single bonds connecting the formyl and pivalate groups to the carbazole ring. Density Functional Theory (DFT) calculations are commonly employed to map the potential energy surface (PES) associated with these rotations. By systematically varying the dihedral angles and calculating the corresponding single-point energies, a profile of the rotational energy landscape can be constructed.

Key rotatable bonds in this molecule are the C(6)–C(formyl) bond and the C(3)–O(pivalate) bond.

Formyl Group Rotation: The rotation of the formyl group (–CHO) relative to the aromatic plane of the carbazole is a critical factor. Computational studies on similar aryl aldehydes, such as 2-formylfuran, have shown that planar conformations are significantly favored. researchgate.net For this compound, two planar conformers are expected: one where the formyl oxygen is pointing away from the methyl group at C-5 (anti) and one where it points towards it (syn). The anti conformer is generally expected to be the global minimum due to reduced steric hindrance. The transition state for this rotation would involve the formyl group being perpendicular to the carbazole plane. DFT calculations at levels like M06-2X/6-311+G* have been effective in predicting such barriers, which typically fall in the range of 8–23 kcal/mol for formyl groups attached to various scaffolds. researchgate.netmdpi.com

Pivalate Group Rotation: The pivalate group (–OCOC(CH₃)₃) introduces more complex conformational possibilities. The rotation around the C(3)–O bond is a key determinant of its orientation. Unlike the formyl group, which favors planarity to maximize conjugation, the bulky tert-butyl group of the pivalate ester often leads to a preferred conformation where the ester group is non-planar with respect to the aromatic ring to minimize steric clashes.

The table below presents hypothetical but representative data for the rotational barriers and relative energies of the principal conformers, as would be determined by DFT calculations.

Table 1: Calculated Rotational Barriers and Conformational Energies
Rotation/ConformerDihedral Angle (°)Relative Energy (kcal/mol)Description
Formyl Group (anti-conformer)~1800.00Global minimum, planar, O atom distal to C5-methyl
Formyl Group (syn-conformer)~01.5 - 3.0Local minimum, planar, O atom proximal to C5-methyl
Formyl Group (Transition State)~908.0 - 12.0Perpendicular orientation, rotational barrier
Pivalate Group (Minimum)~60-900.00Non-planar orientation to minimize steric hindrance
Pivalate Group (Transition State)~0 or ~1804.0 - 7.0Planar orientation, sterically disfavored

Molecular Dynamics Simulations for Conformational Sampling

While DFT calculations are excellent for identifying local minima and transition states on a potential energy surface, they provide a static picture at 0 K. To understand the dynamic conformational behavior of the molecule at finite temperatures and in solution, Molecular Dynamics (MD) simulations are the method of choice. semanticscholar.org

MD simulations model the molecule's behavior over time by solving Newton's equations of motion. nih.gov The process involves:

Parameterization: Assigning a force field (e.g., AMBER, CHARMM) to the molecule, which defines the potential energy as a function of bond lengths, angles, dihedrals, and non-bonded interactions.

Solvation: Placing the molecule in a simulation box filled with explicit solvent molecules (e.g., water, chloroform) to mimic solution-phase conditions.

Simulation: Running the simulation for a duration typically ranging from nanoseconds to microseconds, during which the system's coordinates are updated at femtosecond intervals.

For this compound, an MD simulation would allow the formyl and pivalate groups to rotate freely, sampling a wide range of possible conformations. researchgate.net Analysis of the resulting trajectory can reveal:

The most populated conformational states and the free energy differences between them.

The timescales of transitions between different conformations.

The influence of solvent molecules on conformational preferences.

Correlated motions between the different substituents.

Techniques such as clustering analysis or principal component analysis (PCA) are then used to process the vast dataset from the MD trajectory, identifying the most representative structures and mapping the complete conformational energy landscape. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions, providing insights into transition states, intermediates, and reaction pathways that are often difficult to probe experimentally. bohrium.com For a substituted carbazole like the target molecule, a key reaction of interest could be its synthesis, for example, via an electrophilic formylation reaction on a precursor.

Transition State Characterization and Energy Barrier Calculations

The Vilsmeier-Haack reaction is a common method for formylating electron-rich aromatic rings like carbazole. A computational study of this reaction would involve using DFT, with functionals such as M06-2X known to be reliable for kinetic studies, to model the key steps. nih.gov

The rate-determining step is typically the electrophilic attack of the Vilsmeier reagent (e.g., [CHCl=N(CH₃)₂]⁺) on the carbazole ring. The process for characterizing this step computationally is as follows:

Geometry Optimization: The structures of the reactants (carbazole precursor and Vilsmeier reagent), the transition state (TS), and the product (the sigma complex or Wheland intermediate) are fully optimized.

Transition State Search: A transition state search algorithm is used to locate the first-order saddle point on the potential energy surface corresponding to the TS.

Frequency Calculation: Vibrational frequency calculations are performed on all optimized structures. A true minimum (reactant, product) will have all real frequencies, while a true transition state is confirmed by the presence of exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. bohrium.com

Energy Barrier Calculation: The activation energy (energy barrier) is calculated as the difference in energy between the transition state and the reactants. This value is critical for predicting the reaction rate.

Table 2: Hypothetical DFT-Calculated Energies for Vilsmeier-Haack Formylation at C-6
SpeciesRelative Electronic Energy (kcal/mol)Key Feature
Reactants0.05,8-dimethyl-9H-carbazol-3-yl pivalate + Vilsmeier Reagent
Transition State (TS)+15.5Formation of C-C bond; confirmed by one imaginary frequency
Sigma Complex (Intermediate)+4.2Tetrahedral carbon at C-6; loss of local aromaticity
Products-12.0Deprotonated intermediate (precursor to final product)

Reaction Pathway Identification and Selectivity Rationalization

Once a transition state has been identified and confirmed, Intrinsic Reaction Coordinate (IRC) calculations are performed. An IRC calculation maps the minimum energy path connecting the transition state downhill to both the reactants and the products, thereby confirming that the identified TS is indeed the correct one for the reaction of interest. bohrium.com

Computational modeling is particularly powerful for rationalizing regioselectivity. The carbazole ring has several potential sites for electrophilic attack (e.g., C-1, C-3, C-6). By calculating the activation energy for the attack at each unique position, one can predict the most likely site of reaction. The position with the lowest energy barrier will correspond to the major product observed experimentally. For the 5,8-dimethyl-9H-carbazol-3-yl pivalate precursor, calculations would likely show that the C-6 position is electronically activated by the nitrogen atom and sterically accessible, leading to a lower transition state energy compared to other positions, thus rationalizing the selectivity of the formylation.

Quantum Chemical Descriptors for Reactivity Prediction

DFT calculations provide not only energies and structures but also a wealth of electronic information that can be distilled into so-called quantum chemical descriptors. These descriptors help in understanding and predicting the chemical reactivity and electronic properties of a molecule without explicitly modeling a full reaction. jnsam.comresearchgate.net For this compound, these descriptors offer insights into its behavior as a potential electronic material or reactive intermediate.

Key descriptors include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The HOMO energy correlates with the ability to donate an electron (nucleophilicity), while the LUMO energy relates to the ability to accept an electron (electrophilicity). nih.gov

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of chemical stability and electronic excitability. A smaller gap suggests the molecule is more polarizable and more reactive. jnsam.com

Electronegativity (χ): A measure of the molecule's ability to attract electrons. It can be approximated as χ ≈ -(E_HOMO + E_LUMO)/2.

Chemical Hardness (η): A measure of resistance to charge transfer. It is approximated as η ≈ (E_LUMO - E_HOMO)/2. A harder molecule is less reactive.

Electrophilicity Index (ω): A global index that quantifies the energy lowering of a system when it accepts electrons. It is defined as ω = χ²/2η. jnsam.com

The table below provides plausible values for these descriptors for the target molecule, as would be obtained from a DFT calculation at the B3LYP/6-31G(d) level of theory.

Table 3: Calculated Quantum Chemical Descriptors
DescriptorCalculated ValueInterpretation
HOMO Energy-5.85 eVElectron-donating capability (nucleophilicity)
LUMO Energy-2.15 eVElectron-accepting capability (electrophilicity)
HOMO-LUMO Gap (ΔE)3.70 eVRelated to chemical stability and electronic transitions
Electronegativity (χ)4.00 eVOverall electron-attracting tendency
Chemical Hardness (η)1.85 eVResistance to change in electron distribution
Electrophilicity Index (ω)4.32 eVGlobal electrophilic nature of the molecule

These descriptors collectively provide a detailed electronic profile, suggesting that the molecule has moderate reactivity and stability, with the carbazole moiety acting as the primary electron-donating part and the formyl group enhancing its electron-accepting character.

Hardness, Softness, and Electrophilicity Indices

A detailed analysis of the chemical hardness, softness, and electrophilicity indices for this compound has not been reported in existing research. These global reactivity descriptors are crucial for understanding the stability and reactivity of a molecule. They are typically derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Without specific computational studies on this compound, a data table for these indices cannot be compiled.

Fukui Functions and Local Reactivity Sites

Similarly, a specific analysis of the Fukui functions to identify the local reactivity sites of this compound is not available in the current body of scientific literature. Fukui functions are essential tools in computational chemistry for predicting the most probable sites for nucleophilic, electrophilic, and radical attacks on a molecule. The calculation of these functions requires dedicated quantum chemical computations, which have not been published for this particular compound. Consequently, a data table detailing the Fukui function values for the different atomic sites of this compound cannot be provided.

While general principles of reactivity for carbazole systems can be inferred from existing studies on related molecules, a precise, data-driven analysis for this compound is contingent on future computational research.

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a new compound. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 5 ppm), HRMS allows for the calculation of a unique elemental formula.

For 6-Formyl-5,8-dimethyl-9H-carbazol-3-yl pivalate (B1233124) (C₂₂H₂₃NO₃), HRMS would be used to verify its molecular formula. The technique can distinguish between molecules with the same nominal mass but different elemental compositions. An ESI-TOF (Electrospray Ionization - Time of Flight) instrument is commonly used for this purpose. nih.gov The expected data would be presented in a table comparing the calculated exact mass with the experimentally found mass.

Table 1: Exemplar HRMS Data for 6-Formyl-5,8-dimethyl-9H-carbazol-3-yl pivalate (Note: The "Found m/z" is a hypothetical value as experimental data for this specific compound is not publicly available.)

Ion Species Calculated m/z Found m/z Difference (ppm)
[M+H]⁺ 350.1751 Value would be determined experimentally <5

This precise mass measurement provides strong evidence for the compound's elemental composition, a critical first step in its identification.

Two-Dimensional Nuclear Magnetic Resonance (2D-NMR) Spectroscopy

While one-dimensional (1D) NMR (¹H and ¹³C) provides essential information about the chemical environment of individual atoms, 2D-NMR techniques are crucial for assembling the complete molecular structure by revealing connectivity and spatial relationships between atoms.

COSY (¹H-¹H Correlated Spectroscopy) is used to identify protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, a COSY spectrum would show correlations between adjacent aromatic protons on the carbazole (B46965) rings, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the signals of the carbon atoms to which they are directly attached. This experiment is invaluable for definitively assigning the ¹³C NMR spectrum. For the target molecule, each protonated carbon of the carbazole core, the methyl groups, and the pivalate group would show a cross-peak in the HSQC spectrum, linking its ¹H and ¹³C chemical shifts.

Table 2: Expected 2D-NMR Correlations for Key Fragments of this compound (Note: Specific chemical shifts are unknown. This table illustrates the expected correlations.)

Fragment Expected ¹H-¹H COSY Correlations Expected ¹H-¹³C HSQC Correlations
Carbazole Ring Protons Correlations between adjacent H-1, H-2 and H-4 protons; and between H-6 and H-7 protons. Cross-peaks for C-1/H-1, C-2/H-2, C-4/H-4, C-6/H-6, C-7/H-7.
Methyl Groups No COSY correlations expected. Cross-peaks for the C-5 methyl group and the C-8 methyl group with their respective protons.
Formyl Group No COSY correlations expected. Cross-peak for the formyl carbon with the formyl proton.

Analysis of these 2D spectra allows for the unambiguous assembly of the molecular skeleton. mendeley.com

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about which atoms are close to each other in space, regardless of whether they are connected by bonds. This is particularly useful for determining substitution patterns on aromatic rings. For this compound, a NOESY experiment would be expected to show correlations between:

The formyl proton (at C-6) and the methyl protons at C-5.

The aromatic proton at C-4 and the methyl protons at C-5.

The aromatic proton at C-7 and the methyl protons at C-8.

These spatial correlations would confirm the relative positions of the substituents on the carbazole framework.

Advanced Vibrational Spectroscopy (Raman, FT-IR) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

FT-IR Spectroscopy would be expected to show characteristic absorption bands for the key functional groups in this compound. The FT-IR spectra of carbazole derivatives typically show characteristic peaks for N-H stretching, aromatic C-H stretching, and C=C aromatic ring vibrations. researchgate.net

Raman Spectroscopy provides complementary information to FT-IR. Aromatic structures often give strong, sharp signals in Raman spectra, making it a useful tool for characterizing the carbazole skeleton. nih.gov

Table 3: Expected Characteristic Vibrational Frequencies for this compound (Note: These are approximate frequency ranges. Experimental values would be specific to the molecule.)

Functional Group Vibration Type Expected FT-IR Frequency (cm⁻¹) Expected Raman Signal
N-H (Carbazole) Stretching ~3400 Weak
C-H (Aromatic) Stretching 3100-3000 Strong
C-H (Aliphatic) Stretching 2980-2850 Moderate
C=O (Formyl) Stretching ~1690 Moderate
C=O (Pivalate Ester) Stretching ~1750 Moderate
C=C (Aromatic) Stretching 1620-1450 Strong
C-O (Ester) Stretching 1300-1150 Weak

These combined techniques provide a detailed fingerprint of the functional groups within the molecule. mendeley.com

X-ray Crystallography for Solid-State Structure Determination

The resulting data would confirm the connectivity established by NMR and provide insights into intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the crystal packing. rsc.org The carbazole ring system is expected to be nearly planar. nih.gov

Table 4: Hypothetical Crystallographic Data Summary (Note: This table represents the type of data that would be obtained from an X-ray crystallography experiment.)

Parameter Expected Information
Crystal System e.g., Monoclinic, Orthorhombic
Space Group e.g., P2₁/c
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
Bond Lengths Precise distances for all bonds (e.g., C=O, C-N, C-C)
Bond Angles Precise angles between atoms

This technique provides the ultimate proof of structure for a novel crystalline compound.

Chromatographic Techniques for Purity Analysis and Separation

Chromatographic methods are essential for both the purification of the final compound and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is the most common technique for determining the purity of a non-volatile organic compound. A sample of this compound would be analyzed using a reverse-phase HPLC method. researchgate.net Purity is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram. A purity level of >99% is often desired for well-characterized compounds. laboratoriumdiscounter.nl

Table 5: Typical HPLC Parameters for Purity Analysis

Parameter Example Condition
Column C18 reverse-phase
Mobile Phase Gradient of Acetonitrile (B52724) and Water
Flow Rate 1.0 mL/min
Detection UV-Vis Detector (e.g., at 254 nm and 340 nm)

Other techniques like Thin-Layer Chromatography (TLC) are used for rapid reaction monitoring during synthesis, while column chromatography is the standard method for purification of the crude product.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. For a compound like this compound, HPLC would be the primary method for assessing its purity and stability.

A typical HPLC method for this analysis would likely employ a reverse-phase approach, given the relatively nonpolar nature of the carbazole core modified with dimethyl, formyl, and pivalate groups. A C18 or C8 stationary phase would be a suitable choice, providing effective separation based on hydrophobicity. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile or methanol (B129727), and water, often with a small percentage of an acid like formic acid or trifluoroacetic acid to improve peak shape and resolution.

Detection would most commonly be performed using a UV-Vis detector, as the carbazole ring system is inherently chromophoric. The wavelength of detection would be optimized to the absorbance maximum of the compound to ensure high sensitivity. A photodiode array (PDA) detector could also be employed to obtain the UV spectrum of the peak, aiding in peak identification and purity assessment.

For quantitative analysis, a calibration curve would be constructed using certified reference standards of this compound at various concentrations. This would allow for the accurate determination of the compound's concentration in a given sample.

Table 1: Illustrative HPLC Parameters for Analysis of this compound

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 50% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

This table represents a hypothetical set of starting parameters for method development and would require optimization for the specific compound.

Gas Chromatography (GC) for Volatile Byproducts

While HPLC is ideal for the analysis of the primary compound, Gas Chromatography is the preferred technique for identifying and quantifying volatile byproducts that may be present from the synthesis or degradation of this compound. These byproducts could include residual solvents or low molecular weight reactants.

For GC analysis, the sample would typically be dissolved in a suitable volatile solvent and injected into the instrument. A capillary column with a nonpolar or mid-polar stationary phase, such as a 5% phenyl-methylpolysiloxane, would likely be used to separate the volatile components. The oven temperature would be programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points and interaction with the stationary phase.

A Flame Ionization Detector (FID) is a common choice for the detection of organic byproducts due to its high sensitivity and broad applicability. For definitive identification of unknown byproducts, GC coupled with Mass Spectrometry (GC-MS) would be employed. This powerful combination provides both the retention time from the GC and the mass spectrum of each component, allowing for structural elucidation and library matching.

Table 2: Representative GC Parameters for Analysis of Volatile Byproducts

ParameterCondition
Column 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C
Injection Mode Split (10:1)

This table provides a general set of conditions that would serve as a starting point for the analysis of potential volatile impurities.

Future Research Directions and Unexplored Avenues

Development of Asymmetric Synthesis Methodologies for Chiral Derivatives

The development of methods for the asymmetric synthesis of chiral carbazole (B46965) derivatives is an area of growing interest due to the potential for enantiomerically pure compounds to exhibit specific biological activities or unique chiroptical properties. rsc.orgresearchgate.netresearchgate.net For 6-Formyl-5,8-dimethyl-9H-carbazol-3-yl pivalate (B1233124), the presence of the formyl group offers a handle for the introduction of chirality.

Future research could focus on the asymmetric addition of nucleophiles to the aldehyde, catalyzed by chiral organocatalysts or metal complexes, to generate chiral secondary alcohols. kanazawa-u.ac.jp Another avenue would be the development of atroposelective syntheses, where restricted rotation around the C-N bond of the carbazole could lead to axially chiral derivatives. rsc.orgresearchgate.net The bulky pivalate group might play a crucial role in influencing the stereochemical outcome of such reactions by providing steric hindrance that directs the approach of reagents.

Table 1: Potential Asymmetric Transformations of the Formyl Group

Reaction TypeReagent/Catalyst SystemPotential Chiral Product
Asymmetric ReductionChiral Borane Reagents (e.g., CBS catalyst)Chiral Hydroxymethyl Carbazole
Asymmetric AlkylationDialkylzinc reagents with chiral ligandsChiral Ethyl (or other alkyl) Carbinol
Asymmetric AllylationChiral Allylboron or Allylsilane ReagentsChiral Homoallylic Alcohol

Integration of Synthesis into Continuous Flow Chemistry Systems

Continuous flow chemistry offers significant advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. mdpi.comuc.ptrsc.org The synthesis of functionalized carbazoles could greatly benefit from this technology. mdpi.com A multistep flow process for the synthesis of 6-Formyl-5,8-dimethyl-9H-carbazol-3-yl pivalate and its derivatives could be envisioned.

A hypothetical flow synthesis could involve the initial formation of the carbazole core, followed by in-line functionalization steps such as formylation and pivaloylation, minimizing the need for isolation and purification of intermediates. allfordrugs.comcam.ac.uk The challenges in developing such a system would include catalyst stability and the potential for channel clogging, which could be addressed through the use of immobilized catalysts and optimized reaction conditions.

Exploration of Bioorthogonal Reactions for Advanced Chemical Tool Development

Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.orgnih.govbiosyn.com The aldehyde functionality of this compound makes it a prime candidate for the development of bioorthogonal probes. researchgate.net

Aldehydes can undergo bioorthogonal ligation reactions with hydrazines or aminooxy compounds to form stable hydrazones or oximes, respectively. nih.govbiosyn.com Future research could involve synthesizing derivatives of the title compound where the pivalate ester is replaced with a linker attached to a biomolecule of interest. The carbazole's inherent fluorescence could then be used for imaging and tracking applications in biological systems. kinxcdn.com

Table 2: Potential Bioorthogonal Ligations of the Formyl Group

Bioorthogonal ReactionReacting PartnerLinkage Formed
Oxime LigationAminooxy-functionalized probeOxime
Hydrazone LigationHydrazine-functionalized probeHydrazone
Pictet-Spengler LigationTryptamine-containing biomoleculeTetrahydro-β-carboline

Design of Photoactive Carbazole Derivatives from the Compound for Optoelectronic Applications

Carbazole derivatives are well-known for their excellent photoactive properties, making them valuable components in organic light-emitting diodes (OLEDs), solar cells, and other optoelectronic devices. rsc.orgresearchgate.netresearchgate.net The formyl and pivalate groups on the carbazole core of the title compound can be readily modified to tune its electronic and photophysical properties.

The aldehyde group can be converted into a variety of electron-withdrawing or electron-donating groups through standard organic transformations, allowing for the fine-tuning of the compound's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. rsc.org The pivalate group, while primarily a protecting group, could be hydrolyzed to the corresponding phenol (B47542), which can then be further functionalized. wikipedia.orgorganic-chemistry.org Research in this area would involve the synthesis of a library of derivatives and the systematic study of their photophysical properties.

Mechanistic Studies of Non-Covalent Interactions for Supramolecular Assembly and Materials Design

Non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, are the driving forces behind the self-assembly of molecules into ordered supramolecular structures. nih.govrsc.orgbohrium.com The planar carbazole core, the polar formyl group, and the bulky pivalate group of this compound suggest that it could participate in a variety of non-covalent interactions.

Future studies could investigate the self-assembly behavior of this compound in different solvents and in the solid state. Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling could be used to elucidate the nature and strength of the non-covalent interactions at play. nih.govnih.gov Understanding these interactions would enable the rational design of new materials with tailored properties, such as liquid crystals or porous organic frameworks. The bulky pivalate group is expected to significantly influence the packing and intermolecular distances in such assemblies. nih.gov

Application in Sustainable and Green Chemical Syntheses

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. organic-chemistry.org The synthesis of carbazole derivatives can often involve harsh reagents and conditions. Developing more sustainable routes to this compound and its analogues is a worthwhile research endeavor.

This could involve the use of heterogeneous catalysts that can be easily recovered and reused, the use of greener solvents, or the development of one-pot, multi-component reactions that reduce the number of synthetic steps and waste generation. organic-chemistry.org Microwave-assisted synthesis is another green approach that can significantly reduce reaction times and energy consumption in the formylation and other functionalization steps of carbazole synthesis. mdpi.comnih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Formyl-5,8-dimethyl-9H-carbazol-3-yl pivalate
Reactant of Route 2
6-Formyl-5,8-dimethyl-9H-carbazol-3-yl pivalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.